3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone is a complex organic compound that features a quinoxalinone core structure substituted with a trifluoromethylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoxalinone Core: The quinoxalinone core can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.
Introduction of the Trifluoromethylbenzoyl Group: The trifluoromethylbenzoyl group is introduced via a Friedel-Crafts acylation reaction, where the quinoxalinone core is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction parameters to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoxalinone core or the trifluoromethylbenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxalinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound’s stability and reactivity make it valuable in the production of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The quinoxalinone core can form hydrogen bonds and other interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzyl bromide
- 3,3-bis(trifluoromethyl)-[1,1-biphenyl]-4,4-diamine
Uniqueness
Compared to similar compounds, 3-methyl-4-[3-(trifluoromethyl)benzoyl]-3,4-dihydro-2(1H)-quinoxalinone stands out due to its unique combination of a quinoxalinone core and a trifluoromethylbenzoyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it particularly valuable in various research and industrial applications.
Properties
IUPAC Name |
3-methyl-4-[3-(trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2/c1-10-15(23)21-13-7-2-3-8-14(13)22(10)16(24)11-5-4-6-12(9-11)17(18,19)20/h2-10H,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYZFWHZPORDEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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